molecular formula C17H17N3O3S2 B11458631 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide

3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide

Cat. No.: B11458631
M. Wt: 375.5 g/mol
InChI Key: XLIPZCWLGMACNM-UHFFFAOYSA-N
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Description

3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Amidation: The final step involves the reaction of the sulfonylated benzothiadiazole with 2,3-dimethylaniline to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of benzothiadiazole are explored for their potential therapeutic applications. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-phenylpropanamide
  • 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,4-dimethylphenyl)propanamide
  • 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3,4-dimethylphenyl)propanamide

Uniqueness

The uniqueness of 3-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)propanamide lies in its specific substitution pattern on the benzothiadiazole ring and the presence of the 2,3-dimethylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dimethylphenyl)propanamide

InChI

InChI=1S/C17H17N3O3S2/c1-11-5-3-6-13(12(11)2)18-16(21)9-10-25(22,23)15-8-4-7-14-17(15)20-24-19-14/h3-8H,9-10H2,1-2H3,(H,18,21)

InChI Key

XLIPZCWLGMACNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC3=NSN=C32)C

Origin of Product

United States

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